Tellurate de sodium, dihydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

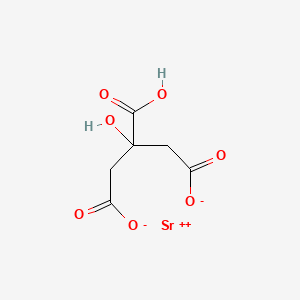

Sodium tellurate, dihydrate (Na₂TeO₄·2H₂O) is an inorganic compound that belongs to the family of tellurates. It is a white crystalline solid that is highly soluble in water. This compound is primarily used in various chemical and industrial applications due to its unique properties.

Applications De Recherche Scientifique

Sodium tellurate, dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of tellurium.

Biology: Investigated for its potential antimicrobial properties and its effects on bacterial growth.

Medicine: Explored for its potential use in cancer therapy due to its ability to induce oxidative stress in cancer cells.

Industry: Utilized in the production of specialty glasses and ceramics, as well as in the manufacturing of certain types of catalysts.

Mécanisme D'action

Target of Action

Sodium tellurate, dihydrate is an inorganic compound with the formula Na2TeO4·2H2O It’s known that tellurium compounds generally interact with biological systems, affecting various cellular and molecular processes .

Mode of Action

It is known that Sodium tellurate, dihydrate is a weak reducing agent This suggests that it may interact with its targets by donating electrons, thereby altering their chemical state and potentially their function

Biochemical Pathways

It’s known that tellurium compounds can induce oxidative stress in cells This suggests that Sodium tellurate, dihydrate may affect pathways related to oxidative stress and redox homeostasis

Pharmacokinetics

As a water-soluble compound , it is likely to have good bioavailability.

Result of Action

As mentioned earlier, tellurium compounds can induce oxidative stress in cells This suggests that Sodium tellurate, dihydrate may lead to changes in cellular redox status, potentially affecting cell function and viability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium tellurate, dihydrate can be synthesized through the oxidation of tellurium dioxide (TeO₂) with sodium hydroxide (NaOH) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂). The reaction typically occurs under controlled temperature and pH conditions to ensure the complete conversion of tellurium dioxide to sodium tellurate.

Industrial Production Methods: In industrial settings, sodium tellurate is produced by roasting tellurium-containing ores with sodium carbonate (Na₂CO₃) and oxygen. The process involves heating the mixture to high temperatures, which results in the formation of sodium tellurate along with other by-products. The sodium tellurate is then purified through various chemical processes to obtain the dihydrate form.

Types of Reactions:

Oxidation: Sodium tellurate can undergo oxidation reactions to form telluric acid (H₂TeO₄).

Reduction: It can be reduced to elemental tellurium (Te) using reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄).

Substitution: Sodium tellurate can participate in substitution reactions where the tellurate ion (TeO₄²⁻) is replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing Agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄).

Reaction Conditions: Controlled temperature, pH, and concentration of reagents.

Major Products Formed:

Oxidation: Telluric acid (H₂TeO₄).

Reduction: Elemental tellurium (Te).

Substitution: Various tellurate salts depending on the substituting anion.

Comparaison Avec Des Composés Similaires

Sodium tellurate, dihydrate can be compared with other tellurium-containing compounds such as:

Sodium tellurite (Na₂TeO₃): Similar in structure but has different oxidation states and reactivity.

Potassium tellurate (K₂TeO₄): Similar chemical properties but different solubility and reactivity due to the presence of potassium ions.

Telluric acid (H₂TeO₄): The acid form of tellurate with different solubility and reactivity properties.

Uniqueness: Sodium tellurate, dihydrate is unique due to its high solubility in water and its ability to participate in a wide range of chemical reactions. Its applications in various fields of research and industry make it a valuable compound for scientific and industrial purposes.

Propriétés

IUPAC Name |

disodium;tellurate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Te.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKNVMJQFQNCLG-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

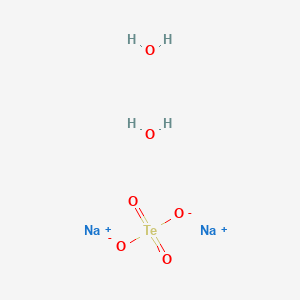

O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O6Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180660 |

Source

|

| Record name | Sodium tellurate, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26006-71-3 |

Source

|

| Record name | Sodium tellurate, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026006713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tellurate, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B1584049.png)